N-cyclopentyl-2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
Antiasthma Agents
- A study found that 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which are structurally related to the compound , demonstrated potential as mediator release inhibitors, suggesting a role in antiasthma therapy (Medwid et al., 1990).
Anticancer Effects
- Modifications of a related compound, N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide, showed remarkable anticancer effects, indicating the potential of such compounds in cancer treatment (Wang et al., 2015).
Antifungal and Antimicrobial Activities
- Synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-6-one derivatives, including compounds structurally similar to the one , demonstrated antifungal activities against specific pathogens (Borthakur et al., 2016).
- Certain triazolo[4,3-a]pyrimidinones were found to have effective antibacterial activity, especially against Gram-positive bacterial strains, suggesting their application in combating bacterial infections (Sanad et al., 2021).
Insecticidal Agents
- Sulfonamide thiazole derivatives, including compounds akin to the one , were synthesized and shown to be effective insecticidal agents against the cotton leafworm, indicating potential agricultural applications (Soliman et al., 2020).
Herbicidal Activity
- Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, related to the compound , exhibited excellent herbicidal activity on a broad spectrum of vegetation (Moran, 2003).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives and pyrimidine derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, pyrimidine derivatives have been found to exert cytostatic effects on cancer cell lines, leading to cell cycle arrest .
Biochemical Pathways
For instance, indole derivatives have been found to influence various biological activities, which suggests that they may affect multiple biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit good antitumor activities . For instance, certain pyrimidine derivatives have been found to exert cytostatic effects on cancer cell lines .
Properties
IUPAC Name |
N-cyclopentyl-2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-26-14-8-4-7-13(9-14)24-17-16(22-23-24)18(20-11-19-17)27-10-15(25)21-12-5-2-3-6-12/h4,7-9,11-12H,2-3,5-6,10H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTCHVTYPWHMGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4CCCC4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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